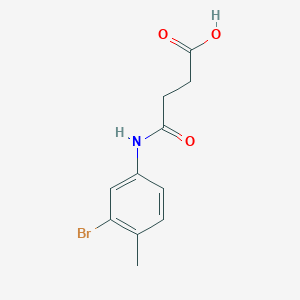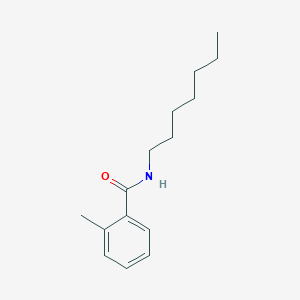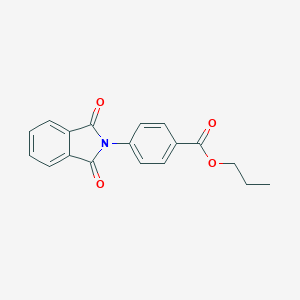![molecular formula C18H16N2O4 B325572 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione CAS No. 5664-00-6](/img/structure/B325572.png)
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with phthalimide in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxy groups can be replaced by other functional groups such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione can be compared with other similar compounds, such as:
This compound: This compound shares a similar core structure but may have different substituents, leading to variations in chemical properties and applications.
Phthalimide derivatives: These compounds have a similar isoindole core structure and are used in various chemical and biological applications.
Indole derivatives: Indole derivatives have a similar bicyclic structure and are known for their diverse biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
5664-00-6 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O4/c1-11(13-9-8-12(23-2)10-16(13)24-3)19-20-17(21)14-6-4-5-7-15(14)18(20)22/h4-10H,1-3H3/b19-11+ |
InChI Key |
FGEJDKATKWQKAK-YBFXNURJSA-N |
SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N'-[2-(2,4-dichlorophenoxy)propanoyl]benzohydrazide](/img/structure/B325489.png)

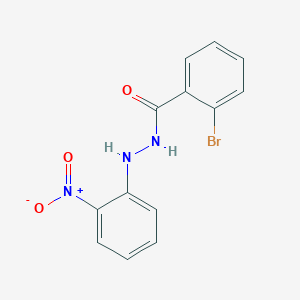
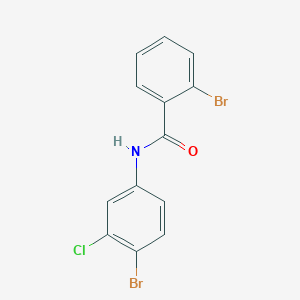
![2-[(2-Fluoro-5-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B325495.png)
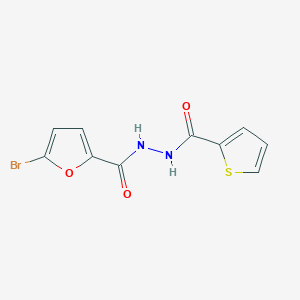
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B325498.png)
![5-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B325499.png)
![5-(3,4-Dimethoxyphenyl)-3-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B325500.png)
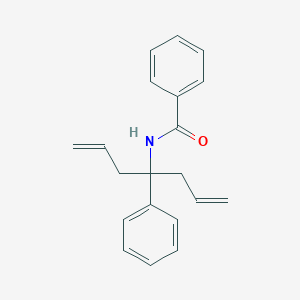
![4-{3-[(3-Chloroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B325503.png)
